3-cyclopropaneamido-N-phenyl-1-benzofuran-2-carboxamide
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Overview
Description
3-cyclopropaneamido-N-phenyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a cyclopropane ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropaneamido-N-phenyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the benzofuran core, followed by the introduction of the cyclopropane ring and the amide group. Key steps may include:
Cyclization: Formation of the benzofuran core from a suitable precursor, often involving a palladium-catalyzed reaction.
Amidation: Introduction of the amide group through a reaction with cyclopropanecarbonyl chloride and aniline.
Final Assembly: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropaneamido-N-phenyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized under specific conditions to form quinone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
3-cyclopropaneamido-N-phenyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-cyclopropaneamido-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropaneamido-N-phenyl-1-benzofuran-2-carboxamide: can be compared with other benzofuran derivatives, such as:
Uniqueness
The unique combination of the cyclopropane ring, benzofuran core, and amide linkage in this compound imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18(12-10-11-12)21-16-14-8-4-5-9-15(14)24-17(16)19(23)20-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCMTBZRLMOAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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